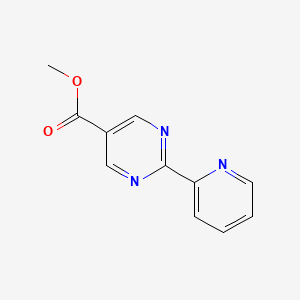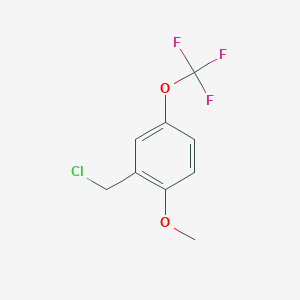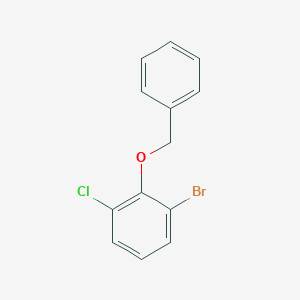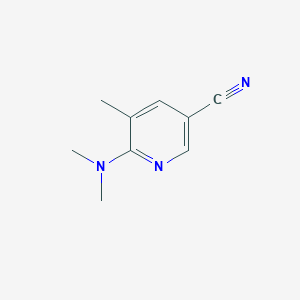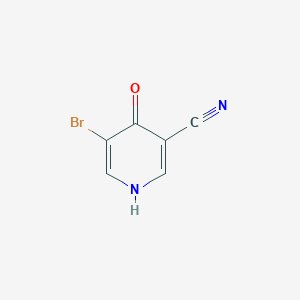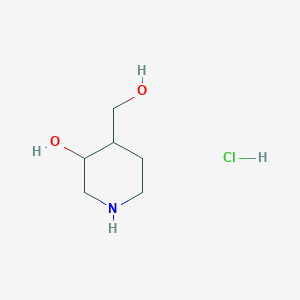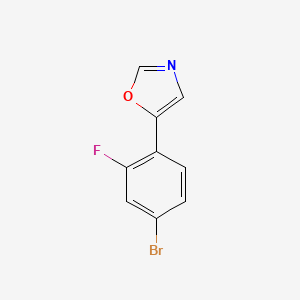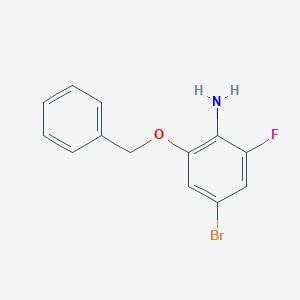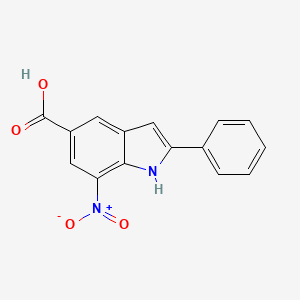
7-Nitro-2-phenyl-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is a chemical compound with the linear formula C15H10N2O4 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is 1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H, (H,18,19) .Physical And Chemical Properties Analysis
7-Nitro-2-phenyl-1H-indole-5-carboxylic acid has a molecular weight of 282.26 . It appears as a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid , have been extensively studied for their potential in cancer therapy. These compounds can interfere with the proliferation of cancer cells and induce apoptosis . The nitro group in particular may be reduced in the hypoxic conditions of solid tumors, leading to the generation of cytotoxic species that can damage cancer cells .
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Research has shown that modifications to the indole structure, such as the addition of a nitro group, can enhance these properties . This makes 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid a candidate for developing new antimicrobial agents.
Anti-inflammatory Applications
Indole derivatives are also recognized for their anti-inflammatory effects. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases . The specific mechanisms by which 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid exerts these effects would be an interesting area for further research.
Antiviral Agents
Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV, by interfering with viral enzymes or blocking virus-cell interactions . The structural features of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could be optimized to enhance its antiviral capabilities.
Neuroprotective Effects
Indoles have neuroprotective properties and can be beneficial in the treatment of neurodegenerative diseases. They may protect nerve cells from damage and improve neurological function . The potential of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid in this field warrants further investigation.
Antidiabetic Activity
The indole scaffold is present in several compounds with antidiabetic activity. These molecules can influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . Exploring the effects of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid on diabetes could provide new insights into its therapeutic potential.
Antitubercular Properties
Tuberculosis remains a major global health challenge, and new treatments are needed. Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes TB . The efficacy of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid against TB could be an area of significant research interest.
Antimalarial Potential
Indole compounds have historically been used in the treatment of malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for the disease . Investigating the antimalarial properties of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could lead to the development of novel antimalarial drugs.
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
A series of novel indole derivatives was synthesized as inhibitors of fructose-1,6-bisphosphatase (fbpase), which could suggest a potential interaction with this enzyme .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
7-nitro-2-phenyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDDMKAPSYDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)
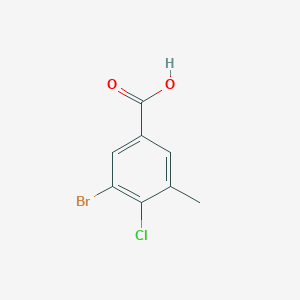
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
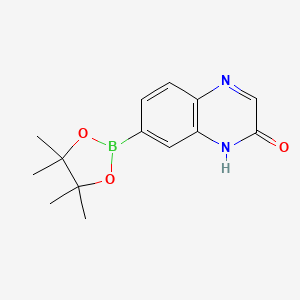
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
